molecular formula C13H11NO2 B6366524 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% CAS No. 1261925-20-5

4-(3-Acetylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366524
CAS RN: 1261925-20-5
M. Wt: 213.23 g/mol
InChI Key: IZCFCNOIAYHAAQ-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-hydroxypyridine, 95% (4-AP-2-HP) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. 4-AP-2-HP is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs.

Scientific Research Applications

4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs. In addition, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme inhibition, and as a substrate in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, the compound has been shown to have a variety of effects on enzymes, including inhibition of enzyme activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited. For example, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive, and it is easy to synthesize. It is also water-soluble, making it easy to work with in a laboratory setting. However, the compound can be toxic in high doses, and it has a relatively low melting point, making it difficult to work with in certain applications.

Future Directions

The potential future directions for 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are numerous. The compound could be used in the development of new drugs, as well as in the study of new biochemical and physiological processes. It could also be used in the study of enzyme inhibition and enzyme kinetics, as well as in the development of new laboratory techniques. Additionally, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% could be used in the study of drug mechanisms of action, as well as in the development of new drug delivery systems.

Synthesis Methods

4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is synthesized by the condensation reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is typically carried out at elevated temperatures, such as 80-100°C, and is usually complete within a few hours. The resulting product is a white, crystalline solid with a melting point of 93-95°C and a purity of 95%.

properties

IUPAC Name

4-(3-acetylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-14-13(16)8-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCFCNOIAYHAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682735
Record name 4-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylphenyl)-2-hydroxypyridine

CAS RN

1261925-20-5
Record name 4-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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